molecular formula C13H17FN2O2 B6248147 (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide CAS No. 2408937-43-7

(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide

Cat. No. B6248147
CAS RN: 2408937-43-7
M. Wt: 252.3
InChI Key:
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Description

(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide, also known as 3-FMP, is an organic compound belonging to the piperidine family. It is a white crystalline solid with a molecular weight of 263.3 g/mol. 3-FMP is an important synthetic intermediate for the production of pharmaceuticals and other chemicals. It is used in the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and antiviral agents. Additionally, 3-FMP has been widely studied in the scientific community for its potential applications in various areas, such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide has been studied extensively in scientific research for its potential applications in biochemistry, physiology, and pharmacology. It has been used in the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and antiviral agents. Additionally, (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide has been studied for its potential use as an anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX).

Mechanism of Action

The mechanism of action of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide is not yet fully understood. However, some studies suggest that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). Additionally, (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide may act as an anti-inflammatory agent by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide are not yet fully understood. However, some studies suggest that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). Additionally, (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide may act as an anti-inflammatory agent by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide in lab experiments include its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). Additionally, (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide may act as an anti-inflammatory agent by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. The main limitation of using (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

Future research on (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide could focus on the development of new synthesis methods, the characterization of its mechanism of action, and the evaluation of its potential applications in various areas, such as biochemistry, physiology, and pharmacology. Additionally, further research could be conducted to explore the potential of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide as an anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). Finally, future research could also focus on the development of new methods for the synthesis of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide and its derivatives.

Synthesis Methods

(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-fluorobenzaldehyde with piperidine in the presence of a base and a catalyst. This reaction yields (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide as the principal product. Other methods, such as the reaction of 2-fluorobenzaldehyde with piperidine in the presence of a Lewis acid, can also be used to synthesize (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide involves the reaction of piperidine with 2-fluorobenzyl chloride followed by the addition of methoxyamine and subsequent coupling with a carboxylic acid derivative.", "Starting Materials": [ "Piperidine", "2-Fluorobenzyl chloride", "Methoxyamine", "Carboxylic acid derivative" ], "Reaction": [ "Piperidine is reacted with 2-fluorobenzyl chloride in the presence of a base to form (2-fluorophenyl)piperidine.", "Methoxyamine is added to (2-fluorophenyl)piperidine to form (2-fluorophenyl)methoxy)piperidine.", "The carboxylic acid derivative is coupled with (2-fluorophenyl)methoxy)piperidine using a coupling agent such as EDCI or DCC to form (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxylic acid.", "The carboxylic acid is then converted to the carboxamide using a suitable reagent such as SOCl2 or POCl3 to yield the final product, (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide." ] }

CAS RN

2408937-43-7

Product Name

(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide

Molecular Formula

C13H17FN2O2

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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